2-Chloro-4-(3-methylphenoxy)benzaldehyde
Description
2-Chloro-4-(3-methylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and a 3-methylphenoxy group at the 4-position of the benzaldehyde core. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chloro group and the bulky 3-methylphenoxy substituent influence its reactivity, solubility, and stability, distinguishing it from simpler benzaldehyde analogs.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-chloro-4-(3-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-3-2-4-12(7-10)17-13-6-5-11(9-16)14(15)8-13/h2-9H,1H3 |
InChI Key |
CALUZNQOFNSVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include chloro- and alkoxy-substituted benzaldehydes. A comparative analysis of their molecular weights, melting points, and substituent effects is summarized below:
Key Observations :
Comparison of Reaction Conditions :
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation (SNAr) | Cs₂CO₃ | 80 | 96 | |
| Oxidation | Ferrite nanoparticles | 70 (microwave) | >90 |
The target compound’s synthesis likely requires similar SNAr conditions, with the 3-methylphenoxy group introduced via coupling of 3-methylphenol with a chloro-substituted benzaldehyde precursor.
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